Naldemedine Tosylate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1345728-04-2 |
|---|---|
Molekularformel |
C39H42N4O9S |
Molekulargewicht |
742.8 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1 |
InChI-Schlüssel |
WCYDLROFMZJJLE-RTMHEQJQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
S 297995; S-297995; S297995; S 297,995; S-297,995; S297,995; Naldemedine; Naldemedine tosylate; Symproic; |
Herkunft des Produkts |
United States |
Mechanistic Pharmacology of Naldemedine Tosylate
Opioid Receptor Binding and Antagonist Activity
Naldemedine (B609404) demonstrates a potent binding affinity and antagonist activity across all three major types of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govnih.gov
Naldemedine exhibits a high binding affinity for human mu-opioid receptors. In vitro receptor binding assays have determined its inhibition constant (Ki) to be approximately 0.34 nM. regulations.gov
The compound also shows strong affinity for human delta-opioid receptors, with a reported Ki value in the range of 0.94-2.64 nM. regulations.gov
Naldemedine's binding affinity for kappa-opioid receptors is also high. Studies using guinea-pig brain tissue, which show results similar to those with rat receptors, reported a Ki value of approximately 0.43 nM. regulations.gov
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| Mu-Opioid Receptor (MOR) | 0.34 |
| Delta-Opioid Receptor (DOR) | 0.94 - 2.64 |
| Kappa-Opioid Receptor (KOR) | 0.43 |
The antagonist nature of naldemedine at opioid receptors has been confirmed through functional assays. In vitro [³⁵S]GTPγS binding assays demonstrated that naldemedine acts as an antagonist at mu-, kappa-, and delta-opioid receptors. regulations.gov In these assays, naldemedine effectively attenuated the efficacy of agonist stimulation for each of the three opioid receptor types, confirming its functional antagonist activity. regulations.gov
Preclinical in vitro studies have indicated that naldemedine functions as a non-competitive antagonist at mu-opioid receptors. nih.gov This is distinct from other antagonists like naloxone (B1662785) and naloxegol, which are competitive antagonists. nih.gov In vivo studies support this finding; the dose-response curve of naldemedine's effect on morphine-induced inhibition of small intestinal transit was unchanged at different morphine doses, which is characteristic of non-competitive antagonism. nih.gov
Principles of Selective Peripheral Action
The clinical utility of naldemedine relies on its ability to act on peripheral opioid receptors without significantly affecting the central nervous system (CNS), thereby preserving the analgesic effects of opioid medications. patsnap.com This peripheral selectivity is achieved through several key molecular properties.
Naldemedine is a derivative of naltrexone (B1662487), an opioid antagonist known to cross the blood-brain barrier (BBB). ncats.iodrugbank.com However, naldemedine has been structurally modified by the addition of a side chain that increases its molecular weight and polar surface area. ncats.iodrugbank.com These modifications result in low lipid solubility, which inherently reduces the molecule's ability to passively diffuse across the BBB. regulations.gov
Furthermore, naldemedine is a substrate for the P-glycoprotein (P-gp) efflux transporter. ncats.ionih.gov P-glycoprotein is a component of the BBB that actively transports a wide variety of substrates out of the CNS. The affinity of naldemedine for this transporter ensures that any amount of the drug that does enter the CNS is actively pumped back out, keeping central concentrations negligible at therapeutic doses. ncats.ionih.gov Consequently, naldemedine's antagonist effects are confined to peripheral tissues, such as the gastrointestinal tract. patsnap.com
Strategies for Limited Blood-Brain Barrier (BBB) Permeability
The core strategy in the development of naldemedine was to create a molecule with limited ability to cross the BBB, thus ensuring its effects are confined to peripheral tissues. patsnap.com This was achieved through targeted structural modifications of the parent compound, naltrexone. researchgate.netdrugbank.com These modifications were designed to increase the molecular size and polarity of the compound, two key factors that hinder passive diffusion across the tightly regulated BBB. drugbank.com
Role of P-glycoprotein (P-gp) Efflux Transporter in Central Nervous System (CNS) Exclusion
Beyond passive permeability characteristics, naldemedine's exclusion from the CNS is actively facilitated by the P-glycoprotein (P-gp) efflux transporter. nih.gov P-gp is a critical component of the BBB, functioning as a cellular pump that actively removes a wide array of xenobiotics from the brain back into the bloodstream. mdpi.comwisdomlib.org Naldemedine is a substrate for P-gp, meaning it is recognized and actively transported by this protein. nih.gov This active efflux mechanism serves as an additional barrier, further minimizing the concentration of naldemedine that can reach the CNS. nih.gov
Influence of Molecular Structure on Peripheral Selectivity
The peripheral selectivity of naldemedine is a direct result of specific alterations to its molecular structure when compared to naltrexone. drugbank.com A key modification is the addition of a bulky, hydrophilic side chain. patsnap.com This side chain significantly increases both the molecular weight and the polar surface area of the molecule. drugbank.com The increased size and polarity make it more difficult for naldemedine to passively diffuse across the lipophilic cell membranes of the BBB. drugbank.com
The following table provides a comparative overview of the key molecular properties of naldemedine and its parent compound, naltrexone, illustrating the structural changes that confer peripheral selectivity.
| Compound | Molecular Weight (g/mol) | Polar Surface Area (Ų) |
|---|---|---|
| Naldemedine | 570.646 | 204 |
| Naltrexone | 341.4 | 70 |
The substantial increase in both molecular weight and polar surface area in naldemedine compared to naltrexone directly correlates with its reduced ability to penetrate the CNS, thus establishing its profile as a peripherally acting opioid receptor antagonist. drugbank.com
Preclinical Pharmacodynamics: Investigations in Animal Models
Modulation of Gastrointestinal Motility
In preclinical rat models, naldemedine (B609404) has demonstrated significant efficacy in counteracting the inhibitory effects of opioids on small intestinal transit. When administered to rats treated with morphine or oxycodone, naldemedine dose-dependently reversed the opioid-induced slowing of gastrointestinal motility. nih.gov
In a key study, subcutaneous administration of morphine (3 mg/kg) or oxycodone (1 mg/kg) resulted in a significant inhibition of small intestinal transit in rats. nih.gov The administration of naldemedine at doses ranging from 0.03 to 10 mg/kg significantly counteracted this inhibition. nih.gov The potency of naldemedine was highlighted by its low median effective dose (ED₅₀). In the morphine-induced inhibition model, the ED₅₀ for naldemedine was 0.03 ± 0.02 mg/kg, which was substantially lower than that of methylnaltrexone (4.47 ± 2.44 mg/kg). nih.gov In the oxycodone-induced inhibition model, the ED₅₀ for naldemedine was 0.02 ± 0.015 mg/kg. nih.gov
| Opioid Agonist | Naldemedine Dose Range (mg/kg) | Effect on Small Intestinal Transit | ED₅₀ (mg/kg) |
|---|---|---|---|
| Morphine (subcutaneous) | 0.03 - 10 | Significant repression of opioid-induced inhibition | 0.03 ± 0.02 |
| Oxycodone (subcutaneous) | 0.03 - 3 | Significant repression of opioid-induced inhibition | 0.02 ± 0.015 |
| Morphine (oral) | 0.1 - 10 | Significant repression of opioid-induced inhibition | 0.23 ± 0.087 |
The inhibitory effects of opioids are not confined to the small intestine, and naldemedine has also been shown to address delayed transit in the large intestine. In animal models, naldemedine was effective in reducing the opioid-induced inhibition of large intestinal transit. nih.govnih.gov Specifically, in preclinical studies, naldemedine significantly mitigated the slowing of transit in the large intestine caused by morphine. viamedica.plresearchgate.net
To further delineate the specific action of naldemedine on opioid-mediated pathways, its effects were evaluated in a non-opioid-induced diarrhea model. In a castor oil-induced diarrhea model in rats, morphine was first administered to inhibit the diarrhea. Subsequent treatment with naldemedine at doses between 0.03 and 1 mg/kg significantly reversed this morphine-induced inhibition of diarrhea. nih.govnih.gov This finding underscores that naldemedine's pro-motility effects are specifically directed at antagonizing opioid actions in the gastrointestinal tract, rather than having a general pro-motility effect.
Central Nervous System Interaction Assessments in Animal Models
A critical aspect of the preclinical evaluation of naldemedine was to confirm its peripheral selectivity and lack of interference with the central analgesic effects of opioids.
Studies in rats were conducted to assess whether naldemedine compromises the analgesic effects of morphine. In a tail-flick test, which measures the latency of a rat to move its tail from a heat source, pretreatment with naldemedine at doses of 1 to 30 mg/kg did not alter the analgesic effects of morphine when measured one or two hours after administration. nih.govnih.gov However, a delayed reduction in the analgesic effect of morphine was observed at higher doses of naldemedine (10-30 mg/kg). nih.govnih.gov This suggests that at clinically relevant doses, naldemedine does not interfere with opioid-mediated pain relief, a key feature of a peripherally acting µ-opioid receptor antagonist. nih.gov
| Naldemedine Dose Range (mg/kg) | Time of Assessment Post-Dose | Impact on Morphine-Induced Antinociception |
|---|---|---|
| 1 - 30 | 1 or 2 hours | No alteration of analgesic effects |
| 10 - 30 | Delayed | Significant reduction of analgesic effect |
To evaluate the potential of naldemedine to induce central nervous system-mediated opioid withdrawal, it was administered to morphine-dependent rats. Oral doses of naldemedine ranging from 0.01 to 3 mg/kg did not precipitate jumping behavior, a classic sign of opioid withdrawal in these models. nih.gov However, some peripherally and centrally mediated withdrawal signs were observed at higher doses. Specifically, a dose of 1 mg/kg led to an increase in diarrhea scores, and a 3 mg/kg dose resulted in increased teeth chattering and diarrhea scores. nih.govresearchgate.net These findings indicate a dose-dependent and symptom-specific precipitation of withdrawal signs, with a clear separation between the doses required for gastrointestinal efficacy and those that might induce centrally-mediated withdrawal symptoms. nih.gov
| Naldemedine Dose (mg/kg) | Observed Withdrawal Sign | Significance |
|---|---|---|
| 0.01 - 3 | Jumping behavior | Not observed |
| 1 | Increased diarrhea scores | P < 0.05 at 2 hours post-dose |
| 3 | Increased teeth chattering | P < 0.05 at 1, 4, and 8 hours post-dose |
| 3 | Increased diarrhea scores | P < 0.05 at 1 hour post-dose |
Ancillary Preclinical Pharmacological Effects
Preliminary Investigations into Opioid-Induced Nausea and Vomiting in Animal Models
Opioid-induced nausea and vomiting (OINV) is a common and distressing side effect of opioid therapy. Preclinical research has been conducted to determine if the peripheral opioid receptor antagonism of naldemedine could mitigate these symptoms.
In a key study using ferrets, an established animal model for emesis research, naldemedine demonstrated a potent and dose-dependent anti-emetic effect against morphine-induced retching and vomiting. nih.gov The effects were observed for up to six hours after oral administration. nih.gov This investigation established a clear relationship between the plasma concentration of naldemedine and its anti-emetic activity, suggesting a direct pharmacological effect. nih.gov Notably, the plasma concentration required to produce this anti-emetic effect was found to be approximately 200 times lower than the concentration that would begin to interfere with the central analgesic effects of opioids in rats, underscoring the compound's peripheral selectivity. nih.gov These findings suggest that naldemedine possesses anti-emetic properties that could be beneficial in the context of OINV. nih.gov
Abuse Potential Studies in Animal Models
A critical component of preclinical assessment for any centrally-acting drug, or one related to an abusable drug class, is the evaluation of its abuse potential. Standard animal models for this purpose include self-administration, drug discrimination, and physical dependence studies.
Self-Administration and Drug Discrimination: Self-administration studies assess a drug's reinforcing properties (i.e., whether an animal will perform work to receive the drug), which is a predictor of its rewarding effects and abuse liability. nih.govspringernature.com Drug discrimination studies evaluate the subjective effects of a drug, determining if animals perceive it as being similar to a known drug of abuse. psychogenics.com Detailed preclinical studies evaluating naldemedine tosylate specifically within these two models are not widely available in peer-reviewed literature. However, naldemedine was developed with structural modifications, including the addition of a large polar side chain, specifically to limit its ability to cross the blood-brain barrier. This peripheral restriction inherently minimizes its potential to produce the centrally-mediated euphoric or subjective effects that contribute to abuse liability.
Physical Dependence: Physical dependence is characterized by the emergence of a withdrawal syndrome upon abrupt cessation of a drug or administration of an antagonist. Studies in morphine-dependent rats were conducted to evaluate whether naldemedine would precipitate opioid withdrawal symptoms. In these models, oral administration of naldemedine did not induce jumping, a classic sign of centrally-mediated opioid withdrawal in rodents. However, some peripherally-mediated withdrawal signs, such as diarrhea, and mild, centrally-mediated signs at higher doses were observed. This indicates a very low risk of precipitating significant, centrally-mediated opioid withdrawal, consistent with the drug's limited central nervous system penetration. nih.gov
Metabolic and Excretion Pathways in Preclinical Contexts
Primary Metabolic Pathways and Enzymes
In preclinical models, naldemedine (B609404) undergoes metabolism predominantly through oxidation and glucuronidation, processes facilitated by specific enzyme systems.
The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, plays a principal role in the metabolism of naldemedine. fda.govwikipedia.orgfda.gov.tw This enzyme is responsible for the N-dealkylation of the methylcyclopropyl group attached to the nitrogen atom of the morphinan (B1239233) ring, leading to the formation of its major metabolite, nor-naldemedine. wikipedia.orgfda.gov In preclinical studies, this pathway has been identified as the primary route of naldemedine's metabolic clearance. wikipedia.orgfda.gov
A secondary, yet important, metabolic route for naldemedine is glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, the UGT1A3 isoenzyme contributes to the formation of naldemedine 3-glucuronide (N-3-G). fda.govwikipedia.orgfda.gov.tw This metabolite is considered minor in comparison to nor-naldemedine, with systemic exposure being significantly lower. fda.gov.tw
Identification and Antagonistic Activity of Key Metabolites
Several key metabolites of naldemedine have been identified and characterized for their pharmacological activity, particularly their ability to antagonize opioid receptors.
Nor-naldemedine is the primary metabolite of naldemedine found in plasma. researchgate.net While it retains opioid receptor antagonist activity, it is less potent than the parent compound. wikipedia.orgfda.gov.tw Functional assays have demonstrated that nor-naldemedine acts as an antagonist at mu and kappa opioid receptors. fda.gov However, one study noted that nor-naldemedine may exhibit weak agonistic activity at delta-opioid receptors, though the significance of this at therapeutic concentrations is considered low. fda.gov
The binding affinities (Ki) and antagonist activities (Kb) of nor-naldemedine at recombinant human opioid receptors have been quantified and are presented in the table below.
| Receptor | Ki value (nmol/L) | Kb value (nmol/L) |
|---|---|---|
| μ (mu) | 1.95 ± 0.28 | 31.65 ± 10.76 |
| δ (delta) | 10.23 ± 3.01 | 112.36 ± 10.65 |
| κ (kappa) | 61 ± 13 | > 270.68 |
Data represents mean ± SE. pmda.go.jp
Naldemedine 3-glucuronide (N-3-G) is a minor metabolite formed via the UGT1A3 pathway. wikipedia.orgfda.gov Similar to nor-naldemedine, it possesses opioid receptor antagonist properties but with a significantly lower potency compared to naldemedine. wikipedia.orgfda.gov.tw
The binding affinities and antagonist activities of naldemedine 3-G at recombinant human opioid receptors are detailed in the following table.
| Receptor | Ki value (nmol/L) | Kb value (nmol/L) |
|---|---|---|
| μ (mu) | 191.78 ± 33.39 | > 42.41 |
| δ (delta) | 158.59 ± 38.14 | 301.13 ± 110.67 |
| κ (kappa) | 915 ± 320 | > 270.68 |
Data represents mean ± SE. pmda.go.jp
In the gastrointestinal tract, naldemedine can also undergo cleavage of its oxadiazole ring, a process thought to be mediated by enterobacteria. wikipedia.org This cleavage results in the formation of two distinct products: naldemedine carboxylic acid and benzamidine (B55565). wikipedia.orgfda.gov.tw
Naldemedine carboxylic acid has been shown to have antagonistic activity at opioid receptors, although it is less potent than the parent compound. pmda.go.jp In contrast, benzamidine has been found to have no significant binding affinity for mu and delta opioid receptors. pmda.go.jp
The table below summarizes the available data on the opioid receptor activity of these cleavage products.
| Compound | Receptor | Ki value (nmol/L) | Kb value (nmol/L) |
|---|---|---|---|
| Naldemedine carboxylic acid | μ (mu) | 7.38 ± 1.10 | 14.11 ± 3.24 |
| δ (delta) | 2.05 ± 0.96 | 6.11 ± 1.32 | |
| κ (kappa) | 151 ± 33 | 201 ± 13.3 | |
| Benzamidine | μ (mu) | > 2644 | NDa |
| δ (delta) | > 2943 | NDa | |
| κ (kappa) | > 6250 | > 270.68 |
Data represents mean ± SE. a) Not determined because benzamidine had no binding affinities for recombinant human μ and δ receptors. pmda.go.jp
Excretion Routes of Metabolites and Parent Compound
In preclinical studies involving male rats, the excretion of naldemedine and its metabolites occurs through both renal and fecal pathways. Investigations using radiolabeled naldemedine have provided detailed insights into the quantitative distribution of the compound and its derivatives upon elimination from the body.
Following a single oral administration of [¹⁴C]-naldemedine to male rats, the total radioactivity was recovered in both urine and feces. pmda.go.jp The specific labeling position on the naldemedine molecule, either on the oxadiazole or carbonyl moiety, influenced the proportional excretion via each route, highlighting the different elimination pathways of the resulting metabolites. researchgate.net
When [oxadiazole-¹⁴C]-naldemedine was administered, approximately 57.3% of the total radioactivity was excreted in the urine, with 34.8% eliminated in the feces. researchgate.net This suggests that the metabolites containing the oxadiazole ring, primarily benzamidine, are predominantly cleared by the kidneys. researchgate.netwikipedia.org Conversely, administration of [carbonyl-¹⁴C]-naldemedine resulted in 20.4% of radioactivity being excreted in the urine and 64.3% in the feces. researchgate.netwikipedia.org This indicates that the part of the molecule containing the carbonyl group, which forms naldemedine carboxylic acid after cleavage, is mainly excreted through the fecal route. wikipedia.org
The parent compound, naldemedine, is also excreted unchanged. Approximately 16% to 18% of the administered dose is found unchanged in the urine. nih.govfda.gov.tw One of the main metabolites, benzamidine, accounted for about 32% of the administered dose in the urine and 20% in the feces. nih.govfda.gov.tw
The following table summarizes the cumulative excretion of radioactivity in preclinical studies.
Table 1: Cumulative Urinary and Fecal Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Naldemedine in Male Rats
| Radiolabel Position | Route of Excretion | Percentage of Administered Dose (%) |
| [Oxadiazole-¹⁴C]-naldemedine | Urine | 57.3 researchgate.net |
| Feces | 34.8 researchgate.net | |
| Total Recovery | 92.1 researchgate.net | |
| [Carbonyl-¹⁴C]-naldemedine | Urine | 20.4 researchgate.netwikipedia.org |
| Feces | 64.3 researchgate.netwikipedia.org | |
| Total Recovery | 84.7 researchgate.net |
Chemical Synthesis and Structural Research
Methodologies for Naldemedine (B609404) Tosylate Synthesis
The synthesis of naldemedine tosylate involves a multi-step process starting from naltrexone (B1662487), a derivative of thebaine. bvsalud.orgresearchgate.net Various synthetic strategies have been developed to achieve the desired molecular architecture with high purity and yield.
One documented synthetic pathway to produce naldemedine involves several key transformations starting from a protected naltrexone derivative. google.comepo.org A common precursor is naltrexone, which is first protected, for example with a benzyl (B1604629) group. google.comepo.org
A patented process outlines a method to avoid issues associated with expensive reagents and harsh reaction conditions, which are unsuitable for mass production. google.com This improved pathway can be summarized in the following key steps:
Ethoxycarbonylation: A protected naltrexone derivative is reacted with diethyl pyrocarbonate (DEPC). This reaction targets the hydroxyl group, which is then transferred to the alpha-position of the ketone group upon treatment with a base like sodium ethoxide, yielding a key intermediate. epo.org
Combination Reaction: The resulting intermediate is then reacted with 2-(2-amino-2-methylpropyl)-3-phenyl-1,2,4-oxadiazole in a solvent such as toluene (B28343) under heat. This step forms the crucial C-N bond, creating the side chain of the naldemedine molecule. google.comepo.org
Deprotection: The protecting group (e.g., benzyl group) is removed. This can be accomplished using concentrated hydrochloric acid in acetic acid at elevated temperatures (e.g., 50-60°C). google.com
Salt Formation: The free base of naldemedine is then reacted with p-toluenesulfonic acid (PTSA) in a solvent like methanol (B129727) at room temperature to form this compound. google.comgoogle.com The final product can be purified through crystallization. google.com
Table 1: Overview of a Synthetic Pathway for this compound
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Protection | Benzyl bromide, K₂CO₃, acetone | Protects the phenolic hydroxyl group of naltrexone. epo.org |
| 2 | Ethoxycarbonylation | Diethyl pyrocarbonate (DEPC), followed by a base (e.g., sodium ethoxide). epo.org | Introduces an ethoxycarbonyl group at the C-7 position. epo.org |
| 3 | Condensation/Cyclization | Toluene, heat (approx. 110°C). google.com | Couples the morphinan (B1239233) core with the oxadiazole side chain. google.com |
| 4 | Deprotection | Concentrated HCl, acetic acid, heat (50-60°C). google.com | Removes the benzyl protecting group to yield naldemedine. google.com |
| 5 | Salt Formation | p-toluenesulfonic acid, methanol. google.com | Forms the tosylate salt of naldemedine. google.com |
The stereochemistry at the C-7 position is a critical feature of naldemedine. Research has focused on achieving the desired 7β-carbamoyl configuration stereoselectively. A key development was the synthesis of 7β-substituted 4,5α-epoxymorphinans from a 7α-carboxylate intermediate. researchgate.neteurekaselect.com
The mechanism for this stereoselective process involves three main steps:
Epimerization: The starting 7α-carboxylate intermediate is treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates epimerization to the more thermodynamically stable 7β-carboxylate. researchgate.net
Intramolecular Lactonization: The 7β-carboxylate intermediate undergoes intramolecular lactonization to form a novel and highly reactive γ-lactone. researchgate.netjst.go.jp
Aminolysis: The resulting γ-lactone is then subjected to aminolysis, where it reacts with the appropriate amine to open the lactone ring and form the final 7β-carbamoyl group with the desired stereochemistry. researchgate.net
This pathway represents the first reported stereoselective synthesis of 7β-carbamoyl-4,5α-epoxymorphinans and was crucial for the efficient synthesis of naldemedine. researchgate.neteurekaselect.com
Catalysis plays a vital role in optimizing the manufacturing process of this compound. A significant discovery was the role of copper in catalyzing a key addition reaction. acs.org During pilot-scale manufacturing, a severe delay in the addition reaction of the hydroxyl group of an acetylnaltrexone intermediate to an isocyanate was observed. acs.org
Detailed investigations revealed that the reaction rate was dependent on the concentration of copper. acs.org The laboratory-scale synthesis had been successful due to trace amounts of copper present in the tap water used, which acted as an unintentional catalyst. acs.org The low copper content in the water at the pilot plant was responsible for the reduced reaction rate. acs.org This finding led to the development of a robust manufacturing process where a copper catalyst is intentionally added to ensure consistent and efficient reaction, overcoming the initial production challenges. acs.orgresearchgate.net The addition of alcohols to isocyanates can be effectively catalyzed by copper(I) chloride, providing a mild and expedient method for carbamate (B1207046) formation. globalauthorid.com
Characterization of Solid Forms
The solid-state properties of an active pharmaceutical ingredient (API), such as this compound, are critical as they can influence stability, solubility, and manufacturability. acs.org
This compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. researchgate.netresearchgate.net Solid-state studies and polymorph screening have identified several physical forms, including different polymorphs. researchgate.netresearchgate.net
An improved synthesis procedure allows for this compound to crystallize directly from the reaction mixture as the pure polymorph Form II. researchgate.netresearchgate.net Other forms, such as Form I, have also been identified through systematic crystallization studies. acs.org The screening for different solid forms typically involves evaluating crystallization from various solvents and under different conditions. acs.orgacs.org
Table 2: Crystallization Conditions for this compound Polymorphs
| Polymorph | Crystallization Method | Solvents |
|---|---|---|
| Form I | Slurrying / Cooling Crystallization | Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Methyl Isobutyl Ketone (MIBK), Acetonitrile, EtOH/EtOAc (20:80), MeOH/Cyclohexane (20:80), Water. acs.org |
| Form II | Direct crystallization from reaction mixture. researchgate.net | Not specified in detail, part of an improved synthesis procedure. researchgate.net |
The crystal structures of several solid forms of this compound have been determined using single-crystal X-ray diffraction. researchgate.netresearchgate.net These analyses have provided definitive identification of the different physical forms and have been instrumental in understanding the compound's solid-state chemistry. researchgate.netacs.org Research has confirmed the existence of a series of new physical forms beyond the initially known polymorphs. researchgate.netresearchgate.net The structural analysis confirms the molecular connectivity and stereochemistry of the naldemedine cation and the tosylate anion in the crystal lattice. drugbank.comfda.gov.tw The structure of this compound has also been confirmed by various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR. fda.gov.tw
Pharmacokinetic and Pharmacodynamic Interactions in Preclinical and in Vitro Systems
Cytochrome P450 (CYP) Enzyme System Interactions
Naldemedine (B609404) is primarily metabolized by the CYP3A4 enzyme, with a minor contribution from UGT1A3. fda.gov.twmedicines.org.uk Its major metabolite, nor-naldemedine, along with naldemedine itself, has been assessed for clinically relevant inhibition or induction of major CYP450 enzymes. fda.gov
In Vitro Inhibition Profile Across CYP Isozymes
In vitro studies conducted at clinically relevant concentrations have demonstrated that naldemedine does not inhibit the major CYP enzymes. fda.gov.twnih.goveuropa.eu The evaluation included a comprehensive panel of isozymes, confirming a low potential for naldemedine to alter the metabolism of co-administered drugs that are substrates of these enzymes. medicines.org.ukeuropa.eu The specific isozymes tested were CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4/5, and CYP4A11. fda.gov.twnih.govdrugs.com
Table 1: In Vitro Inhibition Profile of Naldemedine on CYP Isozymes
| CYP Isozyme | Finding | Citation |
|---|---|---|
| CYP1A2 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
| CYP2A6 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
| CYP2B6 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
| CYP2C8 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
| CYP2C9 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
| CYP2C19 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
| CYP2D6 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
| CYP2E1 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
| CYP3A4/5 | No significant inhibition at clinically relevant concentrations | fda.gov.twmedicines.org.ukdrugs.com |
In Vitro Induction Profile of CYP Isozymes
Investigations into the potential of naldemedine to induce CYP enzymes have shown that the compound does not cause significant induction of key isozymes. medicines.org.uknih.gov The isozymes evaluated include CYP1A2, CYP2B6, and CYP3A4. fda.gov.twmedicines.org.ukeuropa.eu These findings suggest that naldemedine is unlikely to decrease the plasma concentrations of co-administered drugs metabolized by these enzymes. medicines.org.uknih.gov
Table 2: In Vitro Induction Profile of Naldemedine on CYP Isozymes
| CYP Isozyme | Finding | Citation |
|---|---|---|
| CYP1A2 | No significant induction | fda.gov.twmedicines.org.ukdrugs.com |
| CYP2B6 | No significant induction | fda.gov.twmedicines.org.ukdrugs.com |
Transporter Protein Interactions
The interaction of naldemedine with various influx and efflux transporter proteins has been systematically evaluated to determine its substrate and inhibitory potential.
Substrate and Inhibitory Effects on P-glycoprotein (P-gp)
In vitro studies have consistently identified naldemedine as a substrate of the P-glycoprotein (P-gp) efflux transporter. fda.gov.twmedicines.org.ukncats.ioshionogi.com This interaction is believed to contribute to the compound's limited ability to cross the blood-brain barrier. ncats.ioshionogi.com Despite being a substrate, naldemedine does not act as an inhibitor of P-gp at clinically relevant concentrations. fda.gov.twmedicines.org.ukeuropa.eu
Table 3: Interaction of Naldemedine with P-glycoprotein (P-gp)
| Interaction | Result | Citation |
|---|---|---|
| Substrate of P-gp | Yes | fda.gov.twmedicines.org.ukncats.io |
Interactions with Other Transporters
Naldemedine has been assessed for its inhibitory potential against a broad array of other clinically important drug transporters. fda.gov The findings indicate that naldemedine does not inhibit the majority of these transporters at clinically relevant concentrations. fda.gov.twfda.govnih.gov The list of transporters that naldemedine does not relevantly inhibit includes OATP1B1, OATP1B3, BCRP, OCT1, MATE1, MATE2-K, and BSEP. medicines.org.ukfda.goveuropa.eu
Table 4: In Vitro Inhibition Profile of Naldemedine on Various Transporter Proteins
| Transporter | Finding | Citation |
|---|---|---|
| OATP1B1 | No inhibitory effect | medicines.org.ukfda.goveuropa.eu |
| OATP1B3 | No inhibitory effect | medicines.org.ukfda.goveuropa.eu |
| OCT1 | No inhibitory effect | medicines.org.ukfda.goveuropa.eu |
| OCT2 | Weak inhibition observed at 5 μmol/L; not clinically relevant | fda.gov |
| OAT1 | No inhibitory effect | medicines.org.ukfda.goveuropa.eu |
| OAT3 | Weak inhibition observed at 5 μmol/L; not clinically relevant | fda.gov |
| BCRP | No inhibitory effect | medicines.org.ukfda.goveuropa.eu |
| MATE1 | No inhibitory effect | medicines.org.ukeuropa.eu |
| MATE2-K | No inhibitory effect | medicines.org.ukeuropa.eu |
Table of Compound Names
| Compound Name |
|---|
| Naldemedine |
| Naldemedine tosylate |
| nor-naldemedine |
| Itraconazole |
| UGT1A3 |
| Cyclosporine |
| Rifampicin |
| Fluconazole |
| Ketoconazole |
| Ritonavir |
| Indinavir |
| Saquinavir |
| Telithromycin |
| Clarithromycin |
| Carbamazepine |
| Phenobarbital |
| Phenytoin |
| Efavirenz |
| Benzamidine (B55565) |
| Naldemedine carboxylic acid |
| Naldemedine 3-G |
Emerging Research Areas and Advanced Methodological Considerations
Computational Predictions for Novel Therapeutic Applications
The global health crisis spurred by SARS-CoV-2 has led to extensive research efforts to identify existing drugs with potential antiviral activity. Computational screening has emerged as a rapid and efficient method for this purpose.
Predicted Binding to SARS-CoV-2 3CLpro:
The SARS-CoV-2 main protease, 3CLpro (also known as Mpro), is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govf1000research.com Computational studies combining molecular docking and fast pulling of ligand (FPL) simulations have been employed to screen FDA-approved drugs for their potential to inhibit this enzyme. rsc.org
In one such study, naldemedine (B609404) was identified as one of the top seven lead compounds with a strong predicted association with SARS-CoV-2 3CLpro. rsc.org This suggests that naldemedine could potentially interfere with the viral life cycle. The computational approach serves as an initial screening phase, and these findings highlight the need for further in vitro and in vivo studies to validate the potential antiviral efficacy of naldemedine against SARS-CoV-2. f1000research.com
Table 1: Computationally Identified Potential Inhibitors of SARS-CoV-2 3CLpro
| Compound | Predicted Activity |
|---|---|
| Daclatasvir | Strong association |
| Teniposide | Strong association |
| Etoposide | Strong association |
| Levoleucovorin | Strong association |
| Naldemedine | Strong association |
| Cabozantinib | Strong association |
| Irinotecan | Strong association |
Data from a computational screening study. rsc.org
Advanced Computational Modeling in Chemical and Pharmaceutical Research
Advanced computational methods are also being leveraged to optimize the manufacturing processes of naldemedine tosylate and to gain deeper insights into its chemical properties.
DFT Studies for Synthesis Mechanisms:
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound synthesis, DFT studies have been utilized to understand reaction mechanisms. For instance, research has explored the addition reaction of alcohol to isocyanate, a key step in the synthesis, and the catalytic role of trace metals like copper. researchgate.net A theoretical DFT study revealed a significant binding energy of metal atoms to PTFE surfaces, which can influence the reaction environment. researchgate.net
These computational insights are crucial for developing robust and efficient manufacturing processes for active pharmaceutical ingredients like this compound. researchgate.net By understanding the underlying mechanisms, chemists can optimize reaction conditions, improve yields, and ensure the polymorphic purity of the final product. researchgate.net
Non-Clinical Extrapolation and Modeling Methodologies for Pediatric Pharmacokinetics and Pharmacodynamics
The safety and efficacy of naldemedine have not been formally established in pediatric patients. drugs.comndmctsgh.edu.tweuropa.eu Therefore, researchers are exploring non-clinical modeling and extrapolation methodologies to predict its behavior in this population.
Population Pharmacokinetic (PopPK) Modeling and Simulation:
While dedicated pediatric pharmacokinetic studies for naldemedine are limited, population pharmacokinetic analyses from adult clinical trials have not identified clinically significant effects of age on its pharmacokinetics. fda.govfda.gov.tw However, these analyses primarily include adult populations.
To bridge this data gap for the pediatric population, physiologically-based pharmacokinetic (PBPK) modeling and simulation can be employed. This approach integrates data on the drug's physicochemical properties, its metabolism (primarily by CYP3A4 and to a lesser extent UGT1A3), and physiological parameters that change with age. fda.gov For example, simulations have been used to predict the impact of CYP3A inducers on naldemedine exposure in adults. fda.gov Similar models could be adapted for pediatric populations to predict appropriate dosing regimens.
Extrapolation of Efficacy Based on Preclinical Data:
Preclinical studies in animal models provide foundational data on a drug's mechanism of action and potential efficacy. europa.eu Naldemedine, a derivative of naltrexone (B1662487), was designed with a large polar side chain to limit its ability to cross the blood-brain barrier. drugs.comnih.gov This design allows it to act as a peripherally-acting mu-opioid receptor antagonist, counteracting opioid effects in the gastrointestinal tract without significantly affecting central analgesia. drugs.comfda.gov
Preclinical safety pharmacology studies have shown no special hazards for humans based on conventional assessments. europa.eu While direct extrapolation of efficacy from animals to pediatric humans is complex, these preclinical data, combined with the understanding of the drug's mechanism and the pathophysiology of the condition in children, can support the design of pediatric clinical trials. A retrospective analysis of pediatric patients in Japan indicated potential efficacy, with a notable bowel movement response, though further studies are needed to determine optimal dosing. nih.gov
Table 2: Key Pharmacokinetic Parameters of Naldemedine in Adults
| Parameter | Value |
|---|---|
| Primary Metabolism | CYP3A4 |
| Minor Metabolism | UGT1A3 |
| Transporter Substrate | P-glycoprotein (P-gp) |
| Elimination Half-life | ~11 hours drugs.com |
| Excretion | 57% in urine, 35% in feces drugs.comnih.gov |
Data from adult pharmacokinetic studies. drugs.comfda.govnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Naldemedine |
| Naltrexone |
| Daclatasvir |
| Teniposide |
| Etoposide |
| Levoleucovorin |
| Cabozantinib |
| Irinotecan |
| Nornaldemedine |
| Naldemedine 3-glucuronide |
Q & A
Q. What is the mechanism of action of Naldemedine tosylate as a peripherally acting μ-opioid receptor antagonist?
this compound acts as a peripherally selective μ-opioid receptor antagonist (PAMORA) by competitively binding to opioid receptors in the gastrointestinal tract without crossing the blood-brain barrier. This prevents opioid-induced constipation (OIC) by blocking receptor activation while preserving central analgesia. Pharmacological studies utilize radioligand binding assays (e.g., [³H]-naldemedine displacement) and functional assays (e.g., [³⁵S]-GTPγS) to quantify receptor affinity (Ki = 0.34–0.94 nM for μ-, δ-, and κ-receptors) and antagonist potency (IC₅₀ = 7.09–25.57 nM) .
Q. What synthetic routes are available for this compound, and what are their key reaction steps and yields?
The five-step synthesis begins with CDI-mediated condensation of benzamidoxime, followed by cyclization (AlCl₃/Et₃N), acetylation (Ac₂O), copper-catalyzed hydroxyl-isocyanate addition (CuCl₂/AcOH), and deacetylation/isomerization (KOH). Tosylation with TsOH yields the final product. Reported yields are 92% for Step 1 (CDI reaction), 90% for Step 4 (CuCl₂ addition), and 63% for Step 5 (tosylation) .
Q. How is the receptor binding affinity of this compound determined in pharmacological studies?
Competitive binding assays using recombinant human μ-, δ-, and κ-opioid receptors and radiolabeled ligands (e.g., [³H]-DAMGO for μ-receptors) quantify displacement efficacy. Ki values are calculated using the Cheng-Prusoff equation, with naldemedine showing >100-fold selectivity for μ-receptors over δ/κ subtypes .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Key protocols include:
Q. How is the Biopharmaceutics Drug Disposition Classification System (BDDCS) applied to this compound?
this compound is classified under BDDCS Category 2 (low solubility, high permeability). This informs predictions of its absorption, metabolism, and drug-drug interaction risks, particularly with efflux transporters (e.g., P-gp) .
Advanced Research Questions
Q. How can researchers design clinical trials to evaluate the efficacy of this compound while controlling for confounding variables like opioid dose stability?
Trials should:
Q. What methodological approaches are used to analyze contradictory findings in multivariate studies of this compound's clinical efficacy?
For non-significant covariates (e.g., age, BMI), researchers use:
Q. What strategies are employed to optimize synthetic routes for this compound to improve yield and reduce hazardous reagents?
Process chemistry optimizations include:
Q. How do researchers assess the selectivity of this compound across μ-, δ-, and κ-opioid receptor subtypes using competitive binding assays?
Selectivity is determined by:
Q. What analytical techniques are critical for characterizing intermediates and verifying structural integrity during this compound synthesis?
Key techniques include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
